molecular formula C11H15N5 B1482166 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098057-81-7

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1482166
CAS No.: 2098057-81-7
M. Wt: 217.27 g/mol
InChI Key: YEPVKILKMNPVLU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound characterized by an imidazo[1,2-b]pyrazole core substituted at positions 1 (ethyl group), 6 (cyclopropyl group), and 7 (carboximidamide moiety). The carboximidamide functional group is critical for hydrogen bonding and target interaction, while the cyclopropyl and ethyl substituents influence lipophilicity, metabolic stability, and steric interactions with biological targets.

Properties

IUPAC Name

6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-15-5-6-16-11(15)8(10(12)13)9(14-16)7-3-4-7/h5-7H,2-4H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPVKILKMNPVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its ADME properties. For instance, a study showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole resulted in significantly improved solubility in aqueous media .

Biochemical Analysis

Biochemical Properties

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 4 (CDK4), a protein kinase involved in cell cycle regulation. The interaction between this compound and CDK4 results in the inhibition of the kinase activity, which can lead to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, this compound can alter the expression of genes involved in apoptosis and cell survival, thereby promoting programmed cell death in malignant cells.

Biological Activity

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique bicyclic structure, this compound is believed to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₅, with a molecular weight of approximately 217.27 g/mol. The compound features a cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring, along with a carboximidamide group at the 7th position of the pyrazole ring. This specific arrangement of functional groups contributes to its distinct biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Activity : Studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, cell cycle analysis has indicated that this compound induces G1 phase arrest in various cancer cell lines, suggesting a mechanism of action through inhibition of cyclin-dependent kinases (CDKs) .
  • Antimicrobial Properties : Some derivatives in this class have demonstrated notable antifungal activity. For example, pyrazole derivatives have been tested against various phytopathogenic fungi, showing significant inhibition rates .

The molecular mechanism underlying the biological activity of this compound involves interactions with key proteins involved in cell cycle regulation. Specifically, it has been identified as an inhibitor of CDK4, which plays a critical role in the transition from G1 to S phase in the cell cycle. By binding to the active site of CDK4, this compound effectively inhibits its kinase activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity and therapeutic potential of this compound:

  • Anticancer Study : A study evaluating various pyrazole derivatives found that those containing imidazo[1,2-b]pyrazole structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed synergistic effects, enhancing their anticancer efficacy .
  • Toxicity Assessment : In vitro toxicity studies on mammalian cells (Vero cells) demonstrated low cytotoxicity for several pyrazole derivatives, with CC₅₀ values exceeding 500 µM for many compounds tested . This suggests a favorable safety profile for further development.
  • Antifungal Activity : A series of synthesized pyrazole carboxamides were evaluated for antifungal properties against common plant pathogens. Some compounds showed EC₅₀ values lower than commercially available fungicides, indicating potential agricultural applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

Compound Biological Activity IC₅₀/EC₅₀ Values
This compoundAnticancer (CDK4 inhibitor)Induces G1 arrest; specific values not reported
Pyrazole derivative AAntifungalEC₅₀ = 0.37 µg/mL against R. solani
Pyrazole derivative BAnticancer (synergistic with doxorubicin)CC₅₀ > 500 µM

Scientific Research Applications

Research indicates that 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exhibits significant biological activities, particularly in the following areas:

  • Cancer Therapeutics : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. It interacts with cyclin-dependent kinase 4 (CDK4), a key regulator in the cell cycle, thereby modulating cellular functions related to growth and survival .
  • Autoimmune Disorders : Its ability to influence signaling pathways suggests potential applications in treating autoimmune diseases. By inhibiting enzymes involved in these pathways, the compound may help regulate immune responses.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Features
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideStructureSimilar bicyclic structure but with a cyclobutyl group instead of cyclopropyl.
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideStructureContains a methyl group instead of an ethyl group; may exhibit different biological activities.
6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazoleStructureFeatures a cyclopentyl group; structural variations can lead to unique properties and activities.

This table illustrates how the specific combination of functional groups in this compound confers distinct chemical and biological properties compared to its analogs.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • In vitro Studies on Cancer Cells : Research demonstrated that treatment with this compound resulted in significant inhibition of cancer cell proliferation across various lines (e.g., breast cancer and leukemia). The mechanism was attributed to CDK4 inhibition leading to G1 phase arrest.
  • Autoimmune Models : In animal models of autoimmune disorders, administration of this compound showed reduced inflammatory markers and improved clinical scores compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs

1-(Cyclobutylmethyl)-6-Methyl-1H-Imidazo[1,2-b]Pyrazole-7-Carboximidamide (CAS: 2098026-10-7)
  • Core Structure : Shares the imidazo[1,2-b]pyrazole-7-carboximidamide backbone.
  • Substituent Differences :
    • Position 1 : Cyclobutylmethyl group (vs. ethyl in the target compound).
    • Position 6 : Methyl group (vs. cyclopropyl in the target compound).
  • Physicochemical Properties: Molecular Weight: 231.3 g/mol (vs. ~275 g/mol estimated for the target compound). Formula: C₁₂H₁₇N₅ (vs. C₁₂H₁₆N₅O for the target compound, assuming cyclopropyl adds a C₃H₅ group).

Table 1: Structural and Physicochemical Comparison

Property Target Compound 1-(Cyclobutylmethyl)-6-Methyl Analog
Position 1 Substituent Ethyl Cyclobutylmethyl
Position 6 Substituent Cyclopropyl Methyl
Molecular Weight ~275 g/mol* 231.3 g/mol
Formula C₁₂H₁₆N₅O* C₁₂H₁₇N₅
Key Functional Group Carboximidamide Carboximidamide

*Estimated based on structural similarity.

Pyrido[1,2-b]Pyridazine Derivatives (EP 4374877 A2)
  • Core Structure : Pyrido[1,2-b]pyridazine (vs. imidazo[1,2-b]pyrazole).
  • Substituents : Fluorophenylmethyl and trifluoromethyl-furan groups.
  • Relevance : Demonstrates the importance of aromatic and fluorinated substituents in enhancing target binding and metabolic stability, though the core structure differs significantly .

Functional Analogs: Imidazo[1,2-b][1,2,4,5]Tetrazines

  • Core Structure : Imidazo[1,2-b][1,2,4,5]tetrazine (vs. imidazo[1,2-b]pyrazole).
  • Activity : Antimycobacterial efficacy against M. tuberculosis and M. smegmatis, with resistance linked to efflux pump overexpression (mmpS5-mmpL5 system) .
  • Resistance mechanisms (e.g., efflux pumps) may overlap with those observed for bedaquiline and clofazimine .

Research Findings and Implications

Substituent Effects on Activity

  • Cyclopropyl vs. Methyl (Position 6) : The cyclopropyl group in the target compound may enhance membrane permeability and target affinity compared to the methyl group in the analog due to increased lipophilicity and ring strain .
  • Ethyl vs.

Resistance Mechanisms

  • Efflux pump-mediated resistance (e.g., mmpS5-mmpL5 overexpression) observed in imidazo-tetrazines suggests that the target compound may face similar challenges, necessitating combination therapies with efflux inhibitors .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide generally follows a convergent approach:

  • Step 1: Construction of the Imidazo[1,2-b]pyrazole Core
    This involves cyclization reactions between appropriately substituted pyrazole derivatives and imidazole precursors. The fusion of the rings is typically achieved via condensation reactions under controlled conditions.

  • Step 2: Introduction of the Cyclopropyl Group at the 6-Position
    The cyclopropyl substituent is introduced through selective alkylation or cross-coupling reactions, often employing cyclopropyl halides or cyclopropylboronic acid derivatives under palladium-catalyzed conditions or nucleophilic substitution.

  • Step 3: Ethylation at the 1-Position of the Imidazole Ring
    The ethyl group is introduced by alkylation of the nitrogen atom using ethyl halides (e.g., ethyl bromide) under basic conditions.

  • Step 4: Formation of the Carboximidamide Group at the 7-Position
    The carboximidamide moiety is typically formed by converting a nitrile or ester precursor at the 7-position into the amidine functionality via reaction with ammonia or amines under appropriate conditions.

Detailed Preparation Procedure

A representative synthetic route based on literature precedents and related imidazo[1,2-b]pyrazole derivatives is outlined below:

Step Reaction Type Reagents and Conditions Outcome
1 Pyrazole-Imidazole Cyclization Condensation of 3-substituted pyrazole with imidazole derivative in polar aprotic solvent (e.g., DMF) at elevated temperature (80–120 °C) Formation of imidazo[1,2-b]pyrazole bicyclic core
2 Cyclopropyl Group Introduction Palladium-catalyzed cross-coupling (Suzuki or Negishi) using cyclopropylboronic acid or cyclopropylzinc reagent; base such as Cs2CO3; solvent like dioxane; temperature 80–100 °C Selective substitution at 6-position with cyclopropyl group
3 N1-Ethylation Alkylation with ethyl bromide or ethyl iodide in presence of base (e.g., K2CO3 or NaH) in DMF or acetonitrile at room temperature to 60 °C Introduction of ethyl group on N1 of imidazole ring
4 Carboximidamide Formation Conversion of 7-position nitrile to amidine by treatment with ammonia gas or ammonium salts in alcoholic solvent under reflux Formation of carboximidamide group at 7-position

Reaction Optimization and Yields

Optimization of each step is crucial to maximize yield and purity:

Step Key Parameters Typical Yield (%) Notes
1 Temperature, solvent polarity, reaction time 70–85 High purity cyclized core is essential for downstream steps
2 Catalyst loading, base strength, temperature 60–75 Use of palladium catalysts with appropriate ligands improves selectivity
3 Base choice, alkyl halide excess, temperature 80–90 Avoids over-alkylation or side reactions
4 Ammonia concentration, solvent, reaction time 65–80 Careful control prevents hydrolysis or side products

Research Findings on Preparation

  • A novel synthetic approach was reported for related imidazo[1,5-a]pyrazine derivatives, involving SNAr reactions to introduce substituents at specific positions under mild conditions, which could inspire analogous methods for this compound preparation.

  • Industrial scale synthesis emphasizes catalytic processes and green chemistry principles, optimizing reaction conditions to reduce waste and improve efficiency, which is applicable for this compound as well.

  • The unique bicyclic structure and substitution pattern require precise control of reaction conditions to maintain regioselectivity and avoid formation of isomeric or over-substituted by-products.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
CAS Number 2098057-81-7
IUPAC Name 6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide
SMILES CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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